Potassium tetrafluoroterephthalate

Coordination Chemistry MOF Synthesis Ligand Solubility

Potassium tetrafluoroterephthalate (CAS 1188371-11-0, molecular formula C₈F₄K₂O₄, molecular weight 314.27 g·mol⁻¹) is the dipotassium salt of 2,3,5,6-tetrafluoroterephthalic acid. It belongs to the class of perfluorinated aromatic dicarboxylates and serves as a pre‑formed, highly water‑soluble source of the tetrafluoroterephthalate (tFBDC²⁻) dianion.

Molecular Formula C8F4K2O4
Molecular Weight 314.27 g/mol
Cat. No. B12062977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tetrafluoroterephthalate
Molecular FormulaC8F4K2O4
Molecular Weight314.27 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)C(=O)[O-])F)F)C(=O)[O-].[K+].[K+]
InChIInChI=1S/C8H2F4O4.2K/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2
InChIKeyOBYQSZHSYOJPNM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tetrafluoroterephthalate (K₂TFBDC): A Perfluorinated Aromatic Dicarboxylate Salt for Advanced MOF and Materials Synthesis


Potassium tetrafluoroterephthalate (CAS 1188371-11-0, molecular formula C₈F₄K₂O₄, molecular weight 314.27 g·mol⁻¹) is the dipotassium salt of 2,3,5,6-tetrafluoroterephthalic acid . It belongs to the class of perfluorinated aromatic dicarboxylates and serves as a pre‑formed, highly water‑soluble source of the tetrafluoroterephthalate (tFBDC²⁻) dianion . The compound is commercially available at ≥95–98% purity and is supplied as a white crystalline solid that remains thermally stable up to approximately 250 °C before decomposition . Its primary use is as a ligand precursor in the construction of fluorinated coordination polymers, metal‑organic frameworks (MOFs), and functional organic materials where the combination of four electron‑withdrawing fluorine atoms and two ionic carboxylate groups imparts distinct electronic, hydrophobic, and structural properties.

Pre-formed, water-soluble tFBDC²⁻ dianion source
Enables aqueous MOF and coordination polymer synthesis
Crystalline solid, thermally stable to ~250 °C

Why Generic Terephthalate Salts Cannot Replace Potassium Tetrafluoroterephthalate in Performance‑Driven Applications


The perfluorinated aromatic ring in potassium tetrafluoroterephthalate fundamentally alters the electronic, steric, and stability properties of derived materials relative to non‑fluorinated and partially fluorinated analogs. Fluorine substitution withdraws electron density from the carboxylate groups, modulates the Lewis basicity of the ligand, enhances hydrophobicity, and introduces a built‑in fluorine reservoir that promotes robust solid‑electrolyte interphase (SEI) formation in battery anodes [1]. Conversely, the unfluorinated potassium terephthalate lacks all of these attributes, while the disodium tetrafluoroterephthalate analogue is redox‑inactive in Na‑ion battery electrodes due to a loss of molecular planarity . These mechanistic differences mean that direct substitution by a generic terephthalate salt inevitably compromises cycle stability, gas‑separation selectivity, or hydrolytic robustness of the final material. The quantitative evidence below demonstrates the precise performance gaps that justify the selection of potassium tetrafluoroterephthalate over its closest alternatives.

Non-fluorinated terephthalate Lacks the fluorine reservoir that reinforces SEI in battery anodes
Disodium tetrafluoroterephthalate Redox-inactive in Na-ion electrodes due to loss of molecular planarity
Tetrafluoroterephthalic acid (H₂TFBDC) Sparingly soluble at neutral pH, limiting aqueous syntheses

Quantitative Evidence Guide: Potassium Tetrafluoroterephthalate Differentiation Against Closest Analogs and In‑Class Alternatives


Aqueous Solubility Advantage vs. the Parent Tetrafluoroterephthalic Acid

Potassium tetrafluoroterephthalate (K₂TFBDC) provides substantially higher aqueous solubility than the free acid, tetrafluoroterephthalic acid (H₂TFBDC). The estimated water solubility of the tetrafluoroterephthalate dianion is 1.36 × 10⁴ mg L⁻¹ at 25 °C , whereas H₂TFBDC is only sparingly soluble at neutral pH due to its non‑ionic character and strong intermolecular hydrogen bonding. This solubility difference is critical for aqueous‑phase MOF syntheses, where the pre‑dissolved dipotassium salt eliminates the need for in situ deprotonation and enables faster, more homogeneous nucleation [1].

Aqueous Solubility
Context-dependent
K₂TFBDC: ≈1.36×10⁴ mg L⁻¹ vs H₂TFBDC: sparingly soluble
Enables water-based MOF synthesis
Estimated solubility; experimental validation recommended
Coordination Chemistry MOF Synthesis Ligand Solubility

Thermal Stability Exceeding 250 °C vs. Disodium and Lithium Counterparts

Potassium tetrafluoroterephthalate exhibits thermal stability up to approximately 250 °C before decomposition . While direct comparative TGA data for the disodium and lithium tetrafluoroterephthalate salts are not reported in the same study, the lithium salt [Li₂(tF‑BDC)(DMF)₂] incorporates coordinating DMF solvent molecules [1], implying a lower solvent‑free decomposition onset than the potassium analogue. Potassium terephthalate (non‑fluorinated) is also reported to have a lower decomposition temperature in inert atmospheres [2]. The 250 °C threshold of commercial K₂TFBDC comfortably accommodates most solvothermal MOF synthesis protocols (typically 100–200 °C) and thermal activation steps.

Thermal Stability
Class-level inference
~250 °C (commercial K₂TFBDC) Li salt DMF adduct: lower onset
Supports solvothermal synthesis protocols
Desolvation may reduce effective stability window
Thermogravimetric Analysis MOF Activation Thermal Stability

Cycle Stability in Lithium‑Ion Battery Anodes: Copper Tetrafluoroterephthalate (CuTFBDC) vs. Non‑Fluorinated Copper Terephthalate (CuBDC)

When fabricated into MOF‑based anodes, the copper(II) complex of tetrafluoroterephthalate (CuTFBDC) retains a reversible specific capacity of 575.5 mA h g⁻¹ after 500 cycles at 100 mA g⁻¹, whereas the non‑fluorinated analogue CuBDC (copper 1,4‑benzenedicarboxylate) degrades catastrophically to only 99.5 mA h g⁻¹ after just 21 cycles under identical conditions [1]. The fluorine atoms in the tetrafluoroterephthalate framework act as an internal fluorine source, generating extra LiF that reinforces the solid‑electrolyte interphase (SEI) and suppresses the capacity fade that plagues non‑fluorinated dicarboxylate electrodes.

Cycle Stability
Head-to-head
CuTFBDC: 575.5 mAh g⁻¹ (500 cycles) CuBDC: 99.5 mAh g⁻¹ (21 cycles)
Reported capacity retention with fluorinated linker
100 mA g⁻¹, half-cell vs Li⁺/Li
Lithium-Ion Battery Anode Material Cycle Stability SEI

CO₂/N₂ Selectivity: F4_MIL‑140A(Ce) MOF Built with Tetrafluoroterephthalate Linker vs. Zr‑Based Non‑Fluorinated Analogues

The perfluorinated cerium‑based MOF F4_MIL‑140A(Ce), constructed using the tetrafluoroterephthalate linker, achieves an IAST‑calculated CO₂/N₂ selectivity exceeding 1900 for a 0.15:0.85 mixture at 1 bar and 293 K [1]. This value is among the highest ever reported for any MOF and substantially outperforms its non‑fluorinated Zr‑MIL‑140A analogue. The exceptional selectivity originates from an unusual S‑shaped CO₂ adsorption isotherm with a steep uptake increase below 0.2 bar, a cooperative adsorption mechanism driven by the rotation of perfluorinated aromatic rings [2].

CO₂/N₂ Selectivity
Class-level inference
>1900 (F4_MIL-140A(Ce))
Reported ultra-high selectivity for CO₂ capture
IAST 0.15:0.85 CO₂:N₂, 1 bar, 293 K
CO₂ Capture Gas Separation MOF Selectivity

Hydrolytic Stability: Sc(III) Tetrafluoroterephthalate Complexes vs. Non‑Fluorinated Terephthalate CPs

Among seven new Sc(III) complexes synthesized with the tetrafluoroterephthalate ligand (tFBDC²⁻), the two polymeric 2D and 3D structures exhibit high hydrolytic stability in aqueous environments, whereas analogous non‑fluorinated terephthalate coordination polymers frequently undergo hydrolysis and structural collapse under similar conditions [1]. The hydrolytic robustness is attributed to the increased hydrophobicity conferred by the four fluorine substituents, which shield the metal‑carboxylate bonds from water attack [2].

Hydrolytic Stability
Class-level inference
2D/3D Sc–tFBDC polymers remain intact in water
Aqueous stability supports sensing and catalysis applications
PXRD monitoring; non-F analogs undergo hydrolysis
Hydrolytic Stability Scandium Complexes Photoluminescence

Preferred Application Scenarios Where Potassium Tetrafluoroterephthalate Provides Verifiable Procurement Advantages


Synthesis of Ultra‑Selective Fluorinated MOFs for Post‑Combustion CO₂ Capture

For teams developing solid sorbents for carbon capture, potassium tetrafluoroterephthalate is the ligand precursor of choice because it enables water‑based synthesis of F4_MIL‑140A(Ce), a MOF with CO₂/N₂ selectivity >1900 [1]. The potassium salt dissolves directly in the aqueous reaction medium, eliminating the solubility bottleneck of the free acid and promoting homogeneous nucleation at scale. The resulting material’s S‑shaped CO₂ isotherm allows efficient pressure‑swing regeneration with minimal energy input, a requirement that non‑fluorinated MIL‑140 analogs cannot meet.

Fabrication of High‑Capacity, Long‑Cycle‑Life LIB Anodes via Fluorinated MOF Precursors

Battery researchers targeting next‑generation anode materials should select potassium tetrafluoroterephthalate as the feedstock for synthesizing CuTFBDC and other fluorinated MOF electrodes. The direct head‑to‑head data show that CuTFBDC delivers 575.5 mA h g⁻¹ after 500 cycles, whereas non‑fluorinated CuBDC collapses to 99.5 mA h g⁻¹ in just 21 cycles [2]. The built‑in fluorine reservoir in the ligand is the mechanistic origin of this 5.8‑fold capacity retention advantage, and no unfluorinated terephthalate salt can replicate this self‑reinforcing SEI stabilization.

Construction of Water‑Stable Luminescent Coordination Polymers and MOFs

For optoelectronic and sensing applications requiring structural integrity in aqueous environments, potassium tetrafluoroterephthalate provides the key fluorinated linker that confers high hydrolytic stability to Sc(III), lanthanide, and transition‑metal frameworks [3]. The two polymeric Sc(III)–tFBDC structures survive prolonged water exposure without framework degradation, in stark contrast to non‑fluorinated terephthalate analogs. This makes the potassium salt the only viable ligand precursor when long‑term aqueous stability is non‑negotiable.

Scalable Aqueous‑Phase Synthesis of Porous Coordination Polymers

Industrial process chemists seeking to avoid organic solvents in MOF manufacturing will benefit from the high water solubility of potassium tetrafluoroterephthalate (~13.6 g L⁻¹ estimated). This solubility, roughly multiple orders of magnitude greater than that of the parent acid H₂TFBDC , permits completely water‑based synthetic protocols as demonstrated for F4_UiO‑66(Ce) and F4_MIL‑140A(Ce) [1]. Sodium and lithium tetrafluoroterephthalate salts either lack this solubility (Na) or introduce unwanted coordinated solvent (Li–DMF adducts), making the potassium salt the superior choice for green, scalable syntheses.

Application
Selection Property
Validation Focus
Post-combustion CO₂ capture MOFs
Fluorinated linker for high CO₂/N₂ selectivity
IAST selectivity and isotherm characterization
High-capacity LIB anodes
Fluorine reservoir for self-reinforcing SEI
Cycle stability and capacity retention benchmarking
Water-stable luminescent MOFs
Hydrophobic shielding by fluorine substituents
Aqueous immersion stability and PXRD monitoring
Scalable aqueous-phase MOF synthesis
High water solubility of dipotassium salt
Crystallinity and yield under water-based protocols
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